Cinchonanium, 9-hydroxy-1-(phenylmethyl)-, chloride, (9S)-, commonly known as N-benzylcinchoninium chloride (BCNC), is a chiral quaternary ammonium salt derived from the natural alkaloid cinchonine. In industrial and laboratory procurement, it is primarily sourced as a chiral phase-transfer catalyst (PTC) and a scalable resolving agent. Unlike standard achiral ammonium salts, BCNC features a rigid, sterically demanding chiral pocket defined by its quinuclidine ring and benzyl substituent, enabling it to govern stereoselective transformations under mild, biphasic conditions [1]. Its procurement value is anchored in its documented capacity to drive high enantiomeric excess (ee) in asymmetric alkylations, Michael additions, and the large-scale optical resolution of critical active pharmaceutical ingredients (APIs) without the need for expensive chromatographic infrastructure[2].
Substituting N-benzylcinchoninium chloride with standard achiral phase-transfer catalysts, such as tetrabutylammonium chloride (TBAC), eliminates stereocontrol, yielding racemic mixtures in asymmetric syntheses [1]. More importantly, buyers cannot simply substitute BCNC with its widely available pseudoenantiomer, N-benzylcinchonidinium chloride (BCNDC). Because BCNDC is derived from cinchonidine (the 8S, 9R isomer) rather than cinchonine (the 8R, 9S isomer), substituting one for the other in asymmetric catalytic processes—such as the alkylation of β-keto esters—will invert the absolute configuration of the final product [2]. Procurement must strictly align the (9S) catalyst with the specific target enantiomer of the API or intermediate, as these chiral salts are functionally non-interchangeable in asymmetric synthesis workflows.
In the asymmetric phase-transfer alkylation of β-keto esters, the choice between cinchonine- and cinchonidine-derived catalysts dictates the absolute configuration of the product. Utilizing N-benzylcinchoninium chloride (BCNC) selectively induces the formation of the (S)-enantiomer of the α-alkylated β-keto ester in excess. In contrast, utilizing the pseudoenantiomeric N-benzylcinchonidinium chloride under identical conditions leads to the formation of the (R)-enantiomer[1].
| Evidence Dimension | Enantiomeric preference in β-keto ester alkylation |
| Target Compound Data | BCNC yields the (S)-enantiomer in excess |
| Comparator Or Baseline | N-benzylcinchonidinium chloride yields the (R)-enantiomer in excess |
| Quantified Difference | Complete inversion of absolute configuration (S vs. R) based on the pseudoenantiomeric catalyst selected |
| Conditions | Phase-transfer alkylation at 0 to -40 °C |
Buyers must procure this exact (9S) compound when the synthetic pathway requires the (S)-stereocenter, as substitution with the (9R) analog will invert the product chirality.
For the industrial-scale optical resolution of racemic omeprazole, BCNC serves as a highly scalable resolving agent. When reacted with racemic omeprazole, BCNC forms a diastereomeric salt that can be isolated via crystallization, yielding (S)-omeprazole with 99% enantiomeric excess (ee). Furthermore, the BCNC resolving agent is recovered with a 99% yield and 99% purity, whereas traditional non-homogeneous resolution methods suffer from poor scalability and require toxic solvents or expensive chromatographic separations [1].
| Evidence Dimension | Recovery yield and enantiomeric excess (ee) of (S)-omeprazole |
| Target Compound Data | 99% catalyst recovery yield and 99% ee of (S)-omeprazole |
| Comparator Or Baseline | Standard non-homogeneous optical resolution methods (impractical on industrial scale) |
| Quantified Difference | Achieves >99% ee without chromatographic separation, alongside near-quantitative (99%) catalyst recyclability |
| Conditions | Salt formation in methanol/ethanol followed by acidic workup (pH 3-3.5) and crystallization |
For bulk pharmaceutical procurement, this compound offers a highly scalable, economically viable resolution pathway with near-complete catalyst recyclability.
In the optical resolution of racemic 1,1'-bi-2-naphthol (BINOL), BCNC forms inclusion crystals exclusively with (R)-BINOL, allowing for selective precipitation and separation with >99% ee. Interestingly, its pseudoenantiomer, N-benzylcinchonidinium chloride, also binds to the exact same (R)-enantiomer of BINOL. However, BCNC can be readily prepared in 85% yield from cinchonine, offering an alternative procurement pathway to achieve the identical resolution outcome depending on raw material availability [1].
| Evidence Dimension | Enantiomeric target and ee in BINOL resolution |
| Target Compound Data | Forms inclusion crystals with (R)-BINOL, yielding >99% ee |
| Comparator Or Baseline | N-benzylcinchonidinium chloride (BCNDC) also binds (R)-BINOL to yield >99% ee |
| Quantified Difference | Both pseudoenantiomers resolve the same (R)-enantiomer of BINOL, providing a redundant but scalable resolution pathway |
| Conditions | Molecular complexation in methanol/ethyl acetate, followed by crystallization |
This provides supply chain flexibility, allowing procurement teams to substitute BCNC for BCNDC when resolving (R)-BINOL without altering the target enantiomer outcome.
BCNC is highly suited for the large-scale, chromatography-free optical resolution of racemic omeprazole. Its ability to form easily crystallizable diastereomeric salts allows manufacturers to isolate (S)-omeprazole with >99% ee while recovering 99% of the catalyst, significantly lowering process costs [1].
In synthetic workflows requiring the enantioselective alkylation of β-keto esters or glycinate Schiff bases, BCNC is the catalyst of choice when the (S)-stereocenter is targeted. It ensures strict stereocontrol in biphasic organic/aqueous systems where achiral catalysts would yield racemic mixtures [2].
BCNC is a proven reagent in the thermodynamic resolution of racemic 1,1'-bi-2-naphthol (BINOL). By selectively precipitating (R)-BINOL via inclusion complexation, it provides a robust, scalable method for producing enantiopure ligands essential for downstream transition-metal catalysis [3].
Irritant